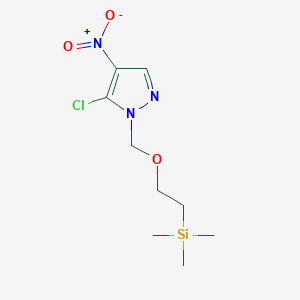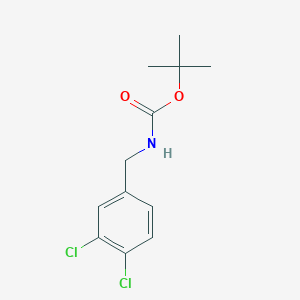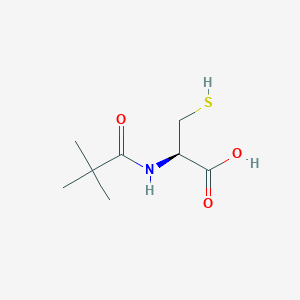![molecular formula C9H14F2O B8265165 2-(2,2-Difluorospiro[3.3]heptan-6-yl)ethanol](/img/structure/B8265165.png)
2-(2,2-Difluorospiro[3.3]heptan-6-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Difluorospiro[3.3]heptan-6-yl)ethanol is a chemical compound with the molecular formula C9H14F2O and a molecular weight of 176.20 g/mol . This compound is characterized by the presence of a spirocyclic structure with two fluorine atoms attached to the spiro carbon, making it a unique and interesting molecule for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluorospiro[3.3]heptan-6-yl)ethanol typically involves the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of Fluorine Atoms: The next step involves the introduction of fluorine atoms into the spirocyclic structure. This can be done using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.
Reduction to Alcohol: The final step involves the reduction of the intermediate to form the desired alcohol. This can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(2,2-Difluorospiro[3.3]heptan-6-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2) with a catalyst, lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2-(2,2-Difluorospiro[3.3]heptan-6-yl)ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure and fluorine atoms make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications. The compound’s unique structure may interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry: Used in the development of advanced materials and specialty chemicals. Its unique properties can be leveraged to create materials with specific characteristics, such as increased durability or enhanced performance.
作用機序
The mechanism of action of 2-(2,2-Difluorospiro[3.3]heptan-6-yl)ethanol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, enhancing its effectiveness.
類似化合物との比較
2-(2,2-Difluorospiro[3.3]heptan-6-yl)ethanol can be compared with other similar compounds, such as:
2-(2,2-Difluorocyclohexyl)ethanol: Similar structure but lacks the spirocyclic feature.
2-(2,2-Difluoropropyl)ethanol: Smaller structure with fewer carbon atoms.
2-(2,2-Difluorobutyl)ethanol: Longer carbon chain but lacks the spirocyclic structure.
The uniqueness of this compound lies in its spirocyclic structure and the presence of two fluorine atoms, which can significantly influence its chemical and biological properties.
特性
IUPAC Name |
2-(2,2-difluorospiro[3.3]heptan-6-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O/c10-9(11)5-8(6-9)3-7(4-8)1-2-12/h7,12H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNSXLWGYIKPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)(F)F)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1S)-3-phenyl-1-(phenylmethoxycarbonylamino)propyl]phosphinic acid](/img/structure/B8265120.png)





![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B8265155.png)

![tert-butyl (1S,5R)-2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8265184.png)

